Turrapubesin A
Description
Turrapubesin A is a novel tetranortriterpenoid limonoid first isolated from the twigs and leaves of Turraea pubescens. Its molecular formula, C₃₁H₃₉ClO₉, includes a rare chlorine atom, making it the first halogenated limonoid discovered in nature . Structural elucidation via X-ray crystallography and NMR spectroscopy revealed a chlorinated β-substituted furan ring, a conjugated ketone, and multiple ester functionalities. The compound’s absolute configuration was determined through anomalous dispersion in X-ray analysis, confirming its stereochemical uniqueness .
Properties
Molecular Formula |
C31H39ClO9 |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-[(1S,3R,5R,6R,7R,7aS)-6,7-diacetyloxy-4-(chloromethyl)-1-(furan-3-yl)-3-hydroxy-7a-methyl-1,2,3,5,6,7-hexahydroinden-5-yl]-2,6,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C31H39ClO9/c1-16(33)40-27-26(30(5)10-8-23(36)29(3,4)22(30)13-24(37)38-7)19(14-32)25-21(35)12-20(18-9-11-39-15-18)31(25,6)28(27)41-17(2)34/h8-11,15,20-22,26-28,35H,12-14H2,1-7H3/t20-,21+,22-,26+,27+,28-,30-,31-/m0/s1 |
InChI Key |
GPBIXXJZJVXGOC-DRIGCWSYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](C(=C2[C@@H](C[C@H]([C@@]2([C@H]1OC(=O)C)C)C3=COC=C3)O)CCl)[C@]4(C=CC(=O)C([C@@H]4CC(=O)OC)(C)C)C |
Canonical SMILES |
CC(=O)OC1C(C(=C2C(CC(C2(C1OC(=O)C)C)C3=COC=C3)O)CCl)C4(C=CC(=O)C(C4CC(=O)OC)(C)C)C |
Synonyms |
turrapubesin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Limonoids
Turrapubesin A belongs to the limonoid family, known for their tetracyclic triterpenoid skeletons. Below is a detailed comparison with key analogs:
Turrapubesin B
- Molecular Formula: C₃₃H₄₁NO₁₀ .
- Structural Features: Replaces the chlorinated furan ring in this compound with a maleimide ring, a first in natural limonoids . Contains acetyloxy and isobutanoyloxy groups at C-11 and C-12 .
- Bioactivity: While this compound shows weak cytotoxicity, Turrapubesin B’s maleimide moiety may enhance activity due to known maleimide-mediated inhibition of human topoisomerase II . However, direct cytotoxicity data for Turrapubesin B remain unreported .
Ciliatasecone K
Turrapubesin G
- Structural Highlight: Features a γ-hydroxybutenolide unit in ring E instead of this compound’s chlorinated furan .
- Bioactivity: The γ-lactone group in Turrapubesin G is associated with anti-inflammatory properties, as seen in related phragmalin-type limonoids . This contrasts with this compound’s cytotoxicity, underscoring the role of halogenation in bioactivity divergence.
Toonayunnanae A
- Key Differences :
Structural and Functional Analysis Table
Mechanistic and Functional Insights
- Maleimide vs. Furan : Turrapubesin B’s maleimide ring offers superior reactivity toward thiol groups, a trait exploited in drug conjugation strategies . This could explain its hypothesized stronger bioactivity compared to this compound.
- γ-Lactone Bioactivity: Turrapubesin G’s γ-hydroxybutenolide is linked to NF-κB pathway modulation in anti-inflammatory responses, a mechanism absent in chlorinated analogs like this compound .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Turrapubesin A from its natural source, and how can researchers optimize yield?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or flash chromatography. Yield optimization requires testing solvent polarity gradients and column parameters (e.g., stationary phase, flow rate). For reproducibility, document solvent ratios, temperature, and centrifugation speeds. Validate purity using LC-MS or NMR .
- Example Table :
| Solvent System | Yield (%) | Purity (LC-MS) |
|---|---|---|
| Ethyl Acetate | 2.1 | 95% |
| Methanol | 1.8 | 92% |
Q. How is the molecular structure of this compound elucidated, and what analytical techniques are critical?
- Methodological Answer : Combine spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY) for functional groups and connectivity, X-ray crystallography for stereochemistry, and high-resolution mass spectrometry (HR-MS) for molecular formula. Cross-validate data with computational tools like DFT simulations .
Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target-specific activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments. Normalize data to solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell lines, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Use statistical tools (ANOVA, Tukey’s test) to assess significance of discrepancies. Address batch-to-batch variability by sourcing this compound from multiple suppliers or in-house synthesis .
Q. What experimental strategies are effective for investigating this compound’s biosynthetic pathway?
- Methodological Answer : Employ isotopic labeling (¹³C-glucose tracing) to track precursor incorporation. Combine gene knockout/RNAi in the host organism to identify biosynthetic gene clusters. Validate via LC-MS profiling of intermediates .
- Example Workflow :
Cultivate organism with ¹³C-labeled substrates.
Extract metabolites and analyze via HR-MS.
Correlate isotopic patterns with putative biosynthetic genes.
Q. How can computational methods enhance target prediction for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Cross-reference with transcriptomic data to identify upregulated pathways post-treatment .
Methodological Best Practices
- Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) and cite protocols from peer-reviewed studies .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for commercial assays) and adhere to journal guidelines for data presentation (e.g., PHARMACEUTICAL RESEARCH formatting) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
